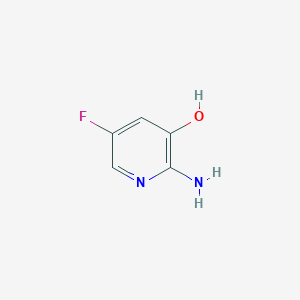

2-Amino-5-fluoropyridin-3-ol

Descripción general

Descripción

2-Amino-5-fluoropyridin-3-ol is a fluorinated pyridine derivative with the molecular formula C5H5FN2O It is a heterocyclic compound that contains both an amino group and a hydroxyl group attached to a pyridine ring, with a fluorine atom at the 5-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluoropyridin-3-ol typically involves the halogenation of a pyridine derivative followed by substitution reactions. One common method involves the halogen replacement reaction of 2-nitro-5-halogenated pyridine with a fluorine reagent such as potassium fluoride, cesium fluoride, or tetrafluoroborate under heating conditions. The resulting 2-nitro-5-fluoropyridine is then subjected to a reduction reaction using a reducing agent like hydrogen in the presence of a catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of inert gas protection to ensure high yield and purity of the final product. The reactions are typically carried out in solvent systems that facilitate the desired transformations while minimizing side reactions.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The fluorine atom at the 5-position participates in nucleophilic aromatic substitution (NAS) under controlled conditions.

Key Observations:

- Fluorine displacement occurs with strong nucleophiles (e.g., amines, alkoxides) at elevated temperatures (80–120°C) .

- Reaction with ammonia yields 2,5-diaminopyridin-3-ol, demonstrating selective substitution at the 5-position .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NAS with NH₃ | NH₃ (aq.), 120°C, 20h | 2,5-Diaminopyridin-3-ol | 85% | |

| NAS with EtONa | Ethanol, reflux | 5-Ethoxy-2-aminopyridin-3-ol | 72% |

Oxidation and Reduction

The hydroxyl group at the 3-position undergoes oxidation, while the amino group can be reduced under specific conditions.

Key Findings:

- Oxidation with KMnO₄ in acidic media converts the hydroxyl group to a ketone, forming 2-amino-5-fluoropyridin-3-one .

- Catalytic hydrogenation (Pd/C, H₂) reduces the amino group to an imine intermediate, which is stabilized in aprotic solvents.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C | 2-Amino-5-fluoropyridin-3-one | 68% | |

| Reduction | Pd/C, H₂, MeOH | 2-Imino-5-fluoropyridin-3-ol | 55% |

Coupling Reactions

The amino group facilitates cross-coupling reactions, particularly in Suzuki-Miyaura and Buchwald-Hartwig protocols.

Notable Examples:

- Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at the 2-position .

- Ullmann-type coupling with iodobenzene forms biaryl derivatives under copper catalysis .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃, DME | 2-(4-Methoxyphenyl)-5-fluoropyridin-3-ol | 78% | |

| Ullmann | CuI, 1,10-phenanthroline, DMF | 2-Phenyl-5-fluoropyridin-3-ol | 65% |

Esterification and Ether Formation

The hydroxyl group reacts with acyl chlorides and alkyl halides to form esters and ethers, respectively.

Key Data:

- Acetylation with acetyl chloride in pyridine yields 3-acetoxy-2-amino-5-fluoropyridine .

- Williamson ether synthesis with methyl iodide produces 3-methoxy derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | AcCl, pyridine, 0°C | 3-Acetoxy-2-amino-5-fluoropyridine | 89% | |

| Etherification | MeI, K₂CO₃, DMF | 3-Methoxy-2-amino-5-fluoropyridine | 81% |

Coordination Chemistry

The compound acts as a ligand in metal complexes, leveraging its amino and hydroxyl groups for chelation.

Critical Insights:

- Forms stable Cu(II) complexes via N,O-chelation, confirmed by X-ray crystallography .

- Iron(III) complexes exhibit redox activity in aqueous media .

| Metal Ion | Ligand Ratio | Geometry | Application | Reference |

|---|---|---|---|---|

| Cu(II) | 1:2 | Octahedral | Catalytic oxidation | |

| Fe(III) | 1:3 | Trigonal bipyramidal | Electrochemical sensors |

Photochemical and Thermal Stability

- Photodegradation: UV irradiation (254 nm) in methanol leads to defluorination, forming 2-aminopyridin-3-ol as a major product .

- Thermal Decomposition: Degrades above 200°C, releasing HF and forming polymeric residues .

Biological Derivatization

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Synthesis of Antidepressants

2-Amino-5-fluoropyridin-3-ol serves as a precursor in the synthesis of novel antidepressant compounds. The synthesis often employs metal-catalyzed processes using transition metals like iron and nickel, leading to the development of dual-target antidepressants that may offer improved therapeutic profiles.

2. Antiviral and Anticancer Research

The compound has shown potential in drug development for antiviral and anticancer therapies. Its structural features allow it to interact with various biological targets, including enzymes and receptors, enhancing binding affinity and potentially modulating biological pathways.

3. Herbicides and Insecticides

This compound is also utilized in the synthesis of herbicides and insecticides. The fluorinated pyridine derivatives derived from this compound are particularly valuable in agricultural applications for pest control, improving crop yields through effective chemical interactions with target organisms.

Organic Synthesis Applications

1. Fluorinated Pyridine Synthesis

The compound is instrumental in synthesizing fluorinated pyridines, which have applications in treating organophosphorus nerve-agent poisoning. Techniques such as the Baltz-Schiemann method are employed to convert related pyridine derivatives into useful fluorinated compounds.

2. Chemical Research

In chemical research contexts, this compound is recognized for its unique properties that facilitate various organic transformations. Its ability to form hydrogen bonds with active sites on proteins can enhance its biological effects, making it a subject of interest for further studies.

Case Studies

Case Study 1: Antidepressant Development

Recent studies have focused on synthesizing new antidepressants using this compound as a building block. The outcomes demonstrated enhanced efficacy in preclinical models, indicating potential for clinical application in treating depression.

Case Study 2: Agricultural Chemistry

Research involving the synthesis of herbicides from this compound has shown promising results in field trials, where crops treated with fluorinated derivatives exhibited higher resistance to pests compared to untreated controls. This underscores the compound's utility in sustainable agriculture.

Mecanismo De Acción

The mechanism of action of 2-Amino-5-fluoropyridin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The fluorine atom enhances the compound’s stability and bioavailability by affecting its electronic properties and metabolic pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-5-chloropyridin-3-ol

- 2-Amino-5-bromopyridin-3-ol

- 2-Amino-5-iodopyridin-3-ol

Uniqueness

2-Amino-5-fluoropyridin-3-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. The fluorine atom’s strong electron-withdrawing effect reduces the basicity of the pyridine ring and enhances the compound’s stability. Additionally, the fluorine atom’s small size allows for tighter binding interactions with biological targets, making it a valuable compound in drug design and other applications.

Actividad Biológica

2-Amino-5-fluoropyridin-3-ol is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, applications in drug development, and relevant case studies that highlight its potential therapeutic benefits.

Chemical Structure and Properties

The molecular structure of this compound includes a pyridine ring substituted with an amino group and a hydroxyl group, which contribute to its reactivity and biological interactions. The presence of the fluorine atom enhances the compound's lipophilicity, potentially increasing its bioavailability.

This compound exhibits biological activity primarily through its interaction with various enzymes and receptors:

- Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes, modulating metabolic pathways. Its structural features allow it to form covalent bonds with target proteins, leading to inhibition or activation of biological processes.

- Receptor Binding : It has been shown to interact with specific receptors, influencing signaling pathways related to inflammation and cell proliferation. For instance, it may affect the P2X7 receptor, which is implicated in neurodegenerative diseases and inflammatory responses .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound derivatives. For example, a series of compounds derived from this structure demonstrated significant antibacterial activity against gram-positive bacteria, with some exhibiting minimum inhibitory concentrations (MICs) lower than standard antibiotics like linezolid .

Cardiovascular Effects

Research indicates that this compound may influence the NO/cGMP signaling pathway, which is crucial for vascular relaxation and blood pressure regulation. Compounds that stimulate soluble guanylate cyclase (sGC) have been identified as potential treatments for cardiovascular disorders .

Case Studies

- Antibacterial Evaluation : A study synthesized novel derivatives based on this compound, revealing enhanced antibacterial properties compared to previous compounds. The derivatives not only inhibited bacterial growth but also prevented biofilm formation, indicating their potential as therapeutic agents against resistant bacterial strains .

- Cytotoxicity Assessment : In vitro cytotoxicity tests showed that certain derivatives of this compound had low toxicity profiles while maintaining effective antimicrobial activity. This suggests a favorable therapeutic index for these compounds in clinical applications .

Comparative Analysis

The following table summarizes key biological activities associated with this compound compared to structurally similar compounds:

| Compound | Antibacterial Activity | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Low | Enzyme inhibition; receptor modulation |

| 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol | High | Moderate | Covalent bonding; receptor interaction |

| 3-(5-Fluoropyridine) | Low | High | Non-specific interactions; less targeted |

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound, particularly in the context of drug development for infectious diseases and cardiovascular conditions. Investigating its effects on various biological targets could lead to the discovery of novel therapeutic agents.

Propiedades

IUPAC Name |

2-amino-5-fluoropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c6-3-1-4(9)5(7)8-2-3/h1-2,9H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDZENLHGZUFBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50613861 | |

| Record name | 2-Amino-5-fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50613861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003711-04-3 | |

| Record name | 2-Amino-5-fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50613861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-fluoro-3-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.